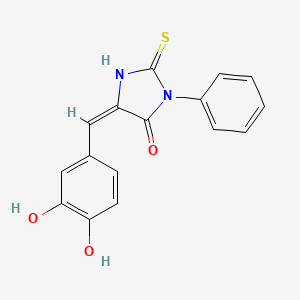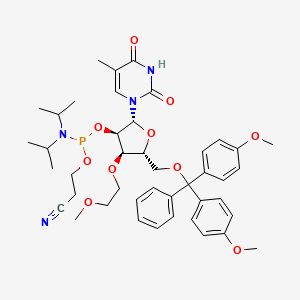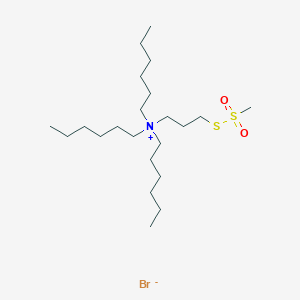
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C22H48BrNO2S2 and a molecular weight of 502.66 . It is a water-soluble analogue of the charged MTS reagent MTSET and is used in various scientific applications, particularly in the substituted cysteine accessibility method (SCAM) to probe the topology and function of ligand-gated ion channels and transporter proteins .
Vorbereitungsmethoden
The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in the methanethiosulfonate group.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents under controlled temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research involving this compound contributes to understanding the mechanisms of certain diseases and the development of potential therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .
Vergleich Mit ähnlichen Verbindungen
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): Another charged MTS reagent used in SCAM.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): A negatively charged MTS reagent used for similar applications.
MTSEA (2-Aminoethyl Methanethiosulfonate): A positively charged MTS reagent with different functional groups.
The uniqueness of this compound lies in its specific structure and properties, making it suitable for particular applications in scientific research .
Eigenschaften
Molekularformel |
C22H48BrNO2S2 |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ULTJTXDFTJXMSH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


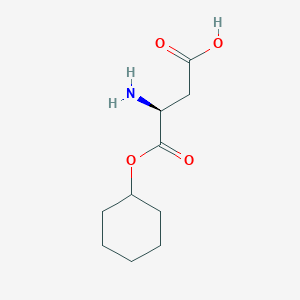
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)
![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)
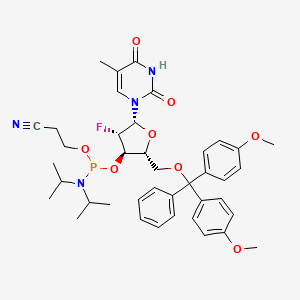
![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
